molecular formula C30H26ClN5O2 B4582758 2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide

2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide

Cat. No. B4582758
M. Wt: 524.0 g/mol
InChI Key: AERKMYWRQOMYCL-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are often studied for their interesting structural and optical properties. Such compounds are typically polycrystalline and can form nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis Analysis

Synthesis of related compounds often involves crystallization processes. For example, specific quinoline derivatives have been synthesized and crystallized, providing insights into their molecular structures through X-ray analysis (Wang, Shi, Tu, & Yao, 2004).

Molecular Structure Analysis

DFT and TD-DFT/PCM calculations have been used to determine the structural parameters of similar quinoline derivatives. These studies include a complete analysis of observed spectra of FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectral measurements (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

Reactions of quinoline derivatives have been extensively studied. For instance, reactions between arylhydrazinium chlorides and quinoline derivatives have been documented, revealing insights into their molecular and supramolecular structures (Kumara et al., 2016).

Scientific Research Applications

Structural and Optical Properties of Quinoline Derivatives

Quinoline derivatives have been extensively studied for their structural and optical properties. For instance, the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives have been analyzed, showing that these compounds, in thin film form, exhibit significant polycrystallinity and nanocrystallite dispersion in an amorphous matrix upon thermal deposition. The analysis of their absorption coefficients and optical energy gaps has provided valuable insights for applications in materials science, particularly in the development of optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties

The photovoltaic properties of quinoline derivatives have been another area of active research. These properties are crucial for the development of organic–inorganic photodiode fabrication. Studies have shown that certain quinoline derivatives, when used in thin films, display promising rectification behavior and photovoltaic properties under both dark and illumination conditions, suggesting their potential utility in solar energy conversion and photodiode technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

The dielectric and electrical properties of quinoline derivatives have been investigated, revealing the influence of substitution groups on their AC electrical conductivity and dielectrical behavior. These studies are essential for the understanding and development of materials with specific electrical and dielectric characteristics, which can be applied in electronics and capacitive devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoline derivatives have also been explored as corrosion inhibitors for metals in acidic mediums. Computational and electrochemical analyses have demonstrated the efficacy of certain quinoline derivatives in protecting mild steel against corrosion, highlighting their potential application in industrial corrosion management (Saraswat & Yadav, 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-ethyl-3-(2-phenylethylcarbamoyl)pyrazol-4-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26ClN5O2/c1-2-36-19-27(28(35-36)30(38)32-17-16-20-8-4-3-5-9-20)34-29(37)24-18-26(21-12-14-22(31)15-13-21)33-25-11-7-6-10-23(24)25/h3-15,18-19H,2,16-17H2,1H3,(H,32,38)(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERKMYWRQOMYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCC2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-{1-ethyl-3-[(2-phenylethyl)carbamoyl]-1H-pyrazol-4-yl}quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide
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2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide
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2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide
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2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide
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2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide
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2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide

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